molecular formula C13H11ClN2OS B12058613 N'-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide

Katalognummer: B12058613
Molekulargewicht: 278.76 g/mol
InChI-Schlüssel: PAHWSFSSUSFBMW-OQLLNIDSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorophenyl group and a thienyl group, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N’-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(E)-(3-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
  • N’-[(E)-(4-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide
  • N’-[(E)-(2-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide

Uniqueness

N’-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide is unique due to its specific combination of a chlorophenyl group and a thienyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C13H11ClN2OS

Molekulargewicht

278.76 g/mol

IUPAC-Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C13H11ClN2OS/c14-11-4-1-3-10(7-11)9-15-16-13(17)8-12-5-2-6-18-12/h1-7,9H,8H2,(H,16,17)/b15-9+

InChI-Schlüssel

PAHWSFSSUSFBMW-OQLLNIDSSA-N

Isomerische SMILES

C1=CC(=CC(=C1)Cl)/C=N/NC(=O)CC2=CC=CS2

Kanonische SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=O)CC2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.